molecular formula C15H12N2OS B5561975 (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone

(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone

Cat. No.: B5561975
M. Wt: 268.3 g/mol
InChI Key: DKJAOMZMDRGQKB-UHFFFAOYSA-N
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Description

(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone is a chemical compound with the molecular formula C15H12N2OS and a molecular weight of 268.34 g/mol . This compound is known for its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino and methyl groups, and a phenylmethanone moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the thieno[2,3-b]pyridine core followed by the introduction of the amino and methyl groups. The phenylmethanone moiety is then attached through a series of condensation reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone can be compared with similar compounds such as:

Properties

IUPAC Name

(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-9-7-8-11-12(16)14(19-15(11)17-9)13(18)10-5-3-2-4-6-10/h2-8H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJAOMZMDRGQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101322543
Record name (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)-phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667310
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

52505-54-1
Record name (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)-phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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